molecular formula C9H7N3O3 B13223929 3-(4-Nitro-1H-imidazol-2-yl)phenol

3-(4-Nitro-1H-imidazol-2-yl)phenol

Cat. No.: B13223929
M. Wt: 205.17 g/mol
InChI Key: WVBZQNHDXCTRCH-UHFFFAOYSA-N
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Description

Overview of Nitroimidazole Derivatives in Scientific Inquiry

Nitroimidazole derivatives represent a cornerstone in the field of medicinal chemistry, with a history of significant therapeutic impact. nih.govniscpr.res.in The journey of nitroimidazoles began with the discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s, which demonstrated antibacterial activity. nih.gov This discovery paved the way for the synthesis of numerous analogues, leading to the development of life-saving drugs. nih.gov

The biological activity of nitroimidazoles is intrinsically linked to the nitro group. nih.govniscpr.res.in These compounds are often prodrugs that are activated under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors and anaerobic bacterial or parasitic infections. niscpr.res.in The nitro group undergoes bioreduction to form reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro radical anions, which can damage cellular macromolecules like DNA, leading to cell death. niscpr.res.inresearchgate.net This mechanism of action is the basis for the use of nitroimidazoles as radiosensitizers in cancer therapy and as antimicrobial agents against anaerobic bacteria and protozoa. niscpr.res.inresearchgate.net

The position of the nitro group on the imidazole (B134444) ring (2-, 4-, or 5-nitro) significantly influences the compound's biological activity and toxicity profile. niscpr.res.inmdpi.com For instance, 5-nitroimidazoles are a well-established class of antiprotozoal and antibacterial agents. researchgate.netmdpi.com Research into nitroimidazole derivatives continues to be an active area, with a focus on developing new compounds with improved efficacy, reduced toxicity, and a broader spectrum of activity against various infectious diseases and cancers. acs.orgmdpi.com

Research Trajectories for 3-(4-Nitro-1H-imidazol-2-yl)phenol: Aims and Scope

While dedicated research on this compound is limited, its chemical structure allows for the formulation of several promising research trajectories. The primary aims of future investigations would likely be to synthesize, characterize, and evaluate the biological and material properties of this compound, leveraging the known attributes of its constituent moieties.

In the realm of chemical biology and medicinal chemistry, research could focus on:

Anticancer Activity: Given the presence of the 4-nitroimidazole (B12731) group, a key area of investigation would be its potential as a hypoxic cell-selective anticancer agent or radiosensitizer. Studies would aim to determine its cytotoxicity against various cancer cell lines under both normal and hypoxic conditions.

Antimicrobial Properties: The nitroimidazole scaffold is a strong indicator of potential antibacterial and antiprotozoal activity. Research would involve screening the compound against a panel of anaerobic bacteria and parasitic organisms.

Enzyme Inhibition: The hybrid scaffold may interact with specific enzymes. Kinase inhibition is a common target for imidazole-based compounds, and the phenolic hydroxyl group could also contribute to binding. nih.gov

From a materials science perspective, potential research directions include:

Coordination Chemistry: The imidazole and phenol (B47542) groups can act as ligands for metal ions, opening the door to the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, or as sensors.

Nonlinear Optical (NLO) Properties: The combination of an electron-donating phenol group and an electron-withdrawing nitro group attached to the conjugated imidazole system suggests potential for NLO applications.

Polymer Science: The phenolic hydroxyl group could be used as a handle for polymerization, leading to the creation of new functional polymers with unique thermal, electronic, or photophysical properties.

The synthesis of this compound would likely involve a multi-step process, potentially starting from 3-aminophenol (B1664112) and building the nitroimidazole ring or by coupling a pre-formed nitroimidazole derivative with a phenol precursor. Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Below are data tables summarizing the properties of the parent scaffolds and the available information for the target compound.

Table 1: General Properties of Parent Scaffolds

Scaffold Key Features and Significance
Imidazole Five-membered aromatic heterocycle with two nitrogen atoms. biomedpharmajournal.org Acts as both a hydrogen bond donor and acceptor. nih.gov A key component of many biologically active molecules and drugs. researchgate.netjournalijcar.org
Phenol Aromatic ring with a hydroxyl group. Exhibits acidic and nucleophilic properties. researchgate.net Important for forming ether and ester linkages and participates in hydrogen bonding. Possesses antioxidant properties.

| Nitroimidazole | Imidazole ring with a nitro group. Often acts as a prodrug activated under hypoxic conditions. niscpr.res.in Used as radiosensitizers and antimicrobial agents. niscpr.res.inresearchgate.net |

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
LogP 1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1

Data sourced from PubChem CID 125426437 acs.org

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C9H7N3O3
Imidazole C3H4N2
Phenol C6H6O
Azomycin (2-Nitroimidazole) C3H3N3O2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

3-(5-nitro-1H-imidazol-2-yl)phenol

InChI

InChI=1S/C9H7N3O3/c13-7-3-1-2-6(4-7)9-10-5-8(11-9)12(14)15/h1-5,13H,(H,10,11)

InChI Key

WVBZQNHDXCTRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=C(N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 4 Nitro 1h Imidazol 2 Yl Phenol and Its Analogues

Retrosynthetic Analysis of the 3-(4-Nitro-1H-imidazol-2-yl)phenol Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the bonds that form the imidazole (B134444) ring and the carbon-carbon bond connecting the phenyl and imidazole rings.

A logical retrosynthetic approach would first disconnect the C2-aryl bond, suggesting a precursor like a 2-halo-4-nitroimidazole and a 3-hydroxyphenyl boronic acid, which could be joined via a Suzuki cross-coupling reaction. researchgate.net Alternatively, and more fundamentally, the imidazole ring itself can be disconnected. This leads back to three primary components, a strategy common in many imidazole syntheses:

A 1,2-dicarbonyl compound (like glyoxal).

An aldehyde, which in this case would be 3-hydroxybenzaldehyde .

A source of ammonia (B1221849) and the nitro group.

This three-component disconnection is characteristic of the Debus-Radziszewski reaction and its modern variants. The nitro group at the C4 position of the imidazole ring is a key feature. Its introduction can be conceived in two ways: either by starting with a pre-functionalized building block like nitro-substituted glyoxal (B1671930) or by nitrating the imidazole ring after its formation. The latter approach often faces challenges with regioselectivity. Therefore, a common strategy is to construct the imidazole ring and then perform a regioselective nitration.

Classical and Modern Approaches to Imidazole Ring Formation

The construction of the imidazole core is a pivotal step in the synthesis of this compound. Various methods, from classical condensations to modern catalyzed reactions, have been developed to afford substituted imidazoles.

One-Pot Multicomponent Cyclization Reactions

One-pot multicomponent reactions (MCRs) are highly efficient for building complex molecular architectures from simple precursors in a single step. For the synthesis of substituted imidazoles, MCRs offer significant advantages in terms of atom economy and reduced workup steps.

A common MCR for synthesizing 1,2,4,5-tetrasubstituted imidazoles involves the reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). rsc.org To form a trisubstituted imidazole like the target molecule, the primary amine is omitted. These reactions are often catalyzed by various agents to improve yields and reaction times. For instance, a Schiff's base nickel complex (Ni-C) has been used as a highly efficient catalyst in the microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from an aldehyde, benzil, and ammonium acetate. organic-chemistry.org Similarly, fluoroboric acid-derived catalysts like HBF₄–SiO₂ have proven effective for both three-component and four-component imidazole syntheses. rsc.org The use of ultrasound has also been shown to accelerate these reactions, aligning with green chemistry principles. mdpi.com

Catalyst/ConditionReactantsProduct TypeKey Advantages
HBF₄–SiO₂ 1,2-diketone, aldehyde, ammonium salts2,4,5-trisubstituted imidazolesRecyclable catalyst, high efficiency. rsc.org
Zn(BF₄)₂ 1,2-diketone, aldehyde, amine, ammonium acetate1,2,4,5-tetrasubstituted imidazolesControls selectivity towards tetrasubstituted product. rsc.org
Benzoic Acid Vinyl azides, aromatic aldehydes, aromatic amines1,2,5-trisubstituted imidazolesMetal-free conditions, high functional group compatibility. organic-chemistry.org
Ionic Liquid (rt) Aldehydes, benzil, ammonium acetate2,4,5-triaryl imidazolesNo added catalyst needed, simple workup, recyclable solvent. organic-chemistry.org
Ultrasonic Irradiation Diketone, aldehyde, ammoniaSubstituted imidazolesAccelerated reaction rates, environmentally friendly. mdpi.com

[3+2] Cycloaddition Protocols

The [3+2] cycloaddition is a powerful reaction for constructing five-membered rings and is a cornerstone of heterocyclic chemistry. wikipedia.org In the context of imidazole synthesis, this reaction typically involves a 1,3-dipole reacting with a dipolarophile.

One approach involves the [3+2] cycloaddition of azomethine ylides with nitriles. acs.orgnih.govacs.org This method has been used to create highly fused imidazole derivatives. Another variation is the reaction of 2H-azirines with nitrones in the presence of an acid catalyst, which yields 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.org A copper-catalyzed [3+2] cycloaddition has also been developed to produce multisubstituted imidazoles with high regioselectivity. organic-chemistry.org While these methods are robust for certain substitution patterns, their direct application to synthesize the specific core of this compound may require specialized starting materials.

Debus-Radziszewski Condensation and Variants

The Debus-Radziszewski imidazole synthesis is a classic and widely used method for forming the imidazole ring. wikiwand.comwikipedia.org It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. wikipedia.orgslideshare.net The reaction proceeds in two conceptual stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring. wikipedia.org

For the synthesis of this compound, the reactants would be:

1,2-Dicarbonyl: Glyoxal or a derivative.

Aldehyde: 3-hydroxybenzaldehyde.

Ammonia: Serves as the nitrogen source for positions 1 and 3 of the imidazole ring.

A significant variant of this reaction replaces one equivalent of ammonia with a primary amine to produce N-substituted imidazoles. wikiwand.com Modern modifications often employ catalysts and alternative reaction conditions, such as ultrasonic irradiation, to improve yields and reduce reaction times, which can be a drawback of the classical method. mdpi.comresearchgate.net

Catalytic Asymmetric Synthesis for Enantiomeric Purity Enhancement

While this compound itself is not chiral, the synthesis of chiral analogues is highly relevant in medicinal chemistry. Asymmetric catalysis provides a powerful tool for establishing stereocenters with high enantioselectivity.

Several strategies have been developed for the asymmetric synthesis of chiral imidazole-containing compounds:

Asymmetric Multicomponent Reactions (AMCRs): Chiral phosphoric acids have been used to catalyze the Groebke-Blackburn-Bienaymé (GBB) reaction, yielding axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.govresearchgate.net This highlights the potential of using chiral catalysts in MCRs to produce enantiomerically enriched products.

Chiral Bicyclic Imidazole Catalysts: A family of chiral bicyclic imidazole catalysts has been designed and applied in various enantioselective transformations, demonstrating their utility as organocatalysts. acs.org

Synthesis from Chiral Precursors: Enantiopure imidazoles can be prepared from readily available chiral starting materials like N-protected α-amino acids. scispace.com

Merged Catalysis: A combination of copper and visible-light-induced photoredox catalysis has been employed for the asymmetric synthesis of chiral imidazolidines from simple glycine (B1666218) derivatives. rsc.org

These methods provide a toolbox for creating chiral analogues of the target compound, which could be crucial for developing stereoselective therapeutic agents.

Introduction of the Phenolic Moiety and Nitro Group: Regioselective Functionalization

The precise placement of the phenolic moiety and the nitro group is critical for the identity and properties of the final compound. The strategies for their introduction must address the challenge of regioselectivity.

Introduction of the Phenolic Moiety: The 3-hydroxyphenyl group at the C2 position can be incorporated in several ways:

From the Start: The most straightforward method is to use 3-hydroxybenzaldehyde as the aldehyde component in a multicomponent reaction like the Debus-Radziszewski synthesis. thepharmajournal.com This directly installs the phenolic group at the desired position.

Post-Cyclization Functionalization: An alternative involves a cross-coupling reaction, such as a Suzuki or Stille coupling, on a 2-haloimidazole precursor. This allows for greater flexibility but adds steps to the synthesis.

Computational and experimental studies have shown that the presence of a hydroxyphenyl group can influence the reaction mechanism, for example, by guiding the regioselectivity of cyclization through intramolecular hydrogen bonding. nih.gov

Introduction of the Nitro Group: The regioselective introduction of the nitro group at the C4 position of the imidazole ring is a significant synthetic challenge.

Direct Nitration: Direct nitration of 2-phenylimidazole (B1217362) often leads to a mixture of isomers, with nitration potentially occurring on the phenyl ring as well. The C5 position of imidazole is generally more reactive towards electrophilic substitution than C4. nih.gov However, under specific conditions, such as using nitric acid with an acid anhydride (B1165640) and a zeolite catalyst, regioselectivity can be controlled. researchgate.net

N-Alkylation and Nitration: The regioselectivity of N-alkylation of nitroimidazoles is influenced by the position of the nitro group and steric factors. For 4-nitroimidazole (B12731), alkylation tends to occur at the N1 position. derpharmachemica.com

Synthesis from Nitro-precursors: A more controlled approach is to use a starting material that already contains the nitro group. For example, the synthesis of Pimonidazole, a 2-nitroimidazole (B3424786) derivative, involves the condensation of 2-nitroimidazole with an epoxide. mdpi.com For a 4-nitroimidazole, one could start with 4-nitroimidazole itself and build the rest of the molecule. nih.govnih.gov

The synthesis of 4-nitroimidazole derivatives has been extensively studied, often involving the N-alkylation of a pre-formed 4-nitroimidazole ring, followed by further functionalization. researchgate.netderpharmachemica.commdpi.comnih.gov This suggests a viable strategy for the target compound would be to first synthesize 2-(3-hydroxyphenyl)-1H-imidazole and then perform a regioselective nitration to obtain the final product.

Optimization of Reaction Conditions and Yields in Academic Synthesis

While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, the general principles for synthesizing substituted imidazoles are well-established. Academic research into the synthesis of analogous compounds, such as other substituted nitroimidazoles and 2-aryl-imidazoles, provides a clear framework for how reaction conditions are optimized to maximize yields. These optimizations typically focus on key parameters such as the choice of solvent, reaction temperature, and the use of catalysts.

A common approach to synthesizing 2,4,5-trisubstituted imidazoles involves the one-pot, three-component condensation of a diketone (like benzil), an aromatic aldehyde, and ammonium acetate. researchgate.net The optimization of such reactions is critical for achieving high yields. For instance, in the synthesis of certain 1,2,4,5-tetrasubstituted imidazoles, the choice of solvent and temperature has been shown to have a dramatic impact on the product yield. A study on the synthesis of a 5-(5-(4-chlorophenyl)-1-hydroxy-2-phenyl-1H-imidazol-4-yl) derivative demonstrated that while reactions at room temperature in various solvents yielded only trace amounts of the product, conducting the reaction at reflux temperature significantly increased the yield. researchgate.net

The effect of different solvents at reflux temperature on the yield of a substituted imidazole is summarized in the table below.

Table 1: Effect of Solvent on the Yield of a Substituted Imidazole Derivative at Reflux

Entry Solvent Yield (%)
1 Water 10
2 Acetonitrile 13
3 N,N-dimethylformamide (DMF) 30
4 Tetrahydrofuran (THF) 15
5 Methanol 25
6 Ethanol (B145695) 82

Data derived from a study on a 1,2,4,5-tetrasubstituted imidazole synthesis. researchgate.net

As indicated in the table, ethanol proved to be the optimal solvent for this particular reaction, affording a yield of 82%. researchgate.net Further extending the reaction time in refluxing ethanol did not lead to an improvement in the yield. researchgate.net

In the synthesis of other complex imidazoles, such as 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, a one-pot reaction has been successfully employed. nih.gov The methodology involved refluxing a mixture of benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in glacial acetic acid for 2.5 hours. nih.gov The purification process is also a critical step in obtaining a high-purity product. In this case, after the reaction was complete, the product was extracted with ethyl acetate and further purified. nih.gov Similarly, the synthesis of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol involved refluxing the reactants in ethanol at 50°C, followed by purification using column chromatography. researchgate.net These examples underscore the importance of systematic investigation into solvents, temperature, and purification methods to optimize the synthesis of complex imidazole derivatives.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Investigations

The synthesis of deuterated and other isotopically labeled analogues of nitroimidazole compounds is a critical tool for elucidating their mechanisms of action, metabolic pathways, and pharmacological profiles. nih.gov These labeled compounds are invaluable in studies utilizing techniques like mass spectrometry and nuclear magnetic resonance (NMR), as well as in preclinical and clinical imaging.

A notable example from the literature is the synthesis of deuterated (²H) and tritiated (³H) isotopomers of the 2-nitroimidazole radiosensitizer RSU 1069 and its analogue Pimonidazole. nih.gov The synthetic strategy involved the reduction of an intermediate, 1-(3-chloro-2-oxopropyl)-2-nitroimidazole, using labeled sodium borohydride (B1222165) (NaB²H₄ or NaB³H₄). This step introduces the isotopic label into the molecule. The subsequent steps involved the ring closure of the resulting chlorohydrins to form epoxides, which were then treated with the appropriate amine (aziridine or piperidine) to yield the final labeled products. nih.gov

Table 2: Reagents and Conditions for the Synthesis of Labeled 2-Nitroimidazole Analogues

Step Reagents and Conditions Yield (%)
1 Cr₂O₄, acidic acetone 46
2 Labeled NaBH₄ 76 (X=²H), 95 (X=³H)
3 aq. base-EtOH, followed by aziridine/piperidine 94 (for RSU 1069), 99 (for Pimonidazole)

Data from the synthesis of isotopomers of Pimonidazole and RSU 1069. nih.gov

In addition to stable isotopes, radioactive isotopes are frequently incorporated into nitroimidazole structures for imaging applications. For instance, novel 2-methyl-4-nitroimidazole derivatives have been labeled with iodine-123 (¹²³I) to evaluate their potential as infection imaging agents. nih.gov The radiolabeling was achieved through methods such as iodide-for-tosylate, triflate, or halogen exchange on a precursor molecule. These ¹²³I-labeled tracers were produced in moderate to good radiochemical yields, ranging from 34% to 80%, with high radiochemical purities of 93-99%. nih.gov Such studies are crucial for developing new diagnostic tools and for understanding the in vivo behavior of these compounds. The general mechanism of action for many nitroimidazole-based drugs involves the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can interact with cellular macromolecules like DNA. nih.gov The use of isotopically labeled analogues allows researchers to trace the distribution, metabolism, and target engagement of these compounds, providing critical insights that can guide the development of more effective and safer drugs. acs.orgnih.gov

Chemical Reactivity, Transformation, and Derivatization Studies of 3 4 Nitro 1h Imidazol 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 3-(4-Nitro-1H-imidazol-2-yl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com This hydroxyl group directs incoming electrophiles to the ortho and para positions. byjus.com However, the bulky and deactivating 4-nitro-1H-imidazol-2-yl substituent at the 3-position introduces significant steric hindrance and electronic effects that influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions applicable to phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group onto the aromatic ring, typically at the positions ortho and para to the hydroxyl group. byjus.com However, direct nitration of phenols can sometimes lead to oxidative decomposition. libretexts.org Using concentrated nitric acid can result in the formation of trinitrophenol derivatives. byjus.com

Halogenation: Phenols readily react with halogens like bromine, even without a Lewis acid catalyst. byjus.com The reaction with bromine water can lead to the formation of polybrominated products. byjus.com For more controlled monohalogenation, less polar solvents and lower temperatures are employed. byjus.com

Sulfonation: Aromatic rings can undergo sulfonation when treated with sulfur trioxide in the presence of a strong acid like sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the aromatic ring. masterorganicchemistry.com However, the presence of the deactivating nitro group on the imidazole (B134444) ring and the potential for the phenol to coordinate with the Lewis acid catalyst can complicate these reactions. uci.edu

The substitution pattern will be a result of the combined directing effects of the hydroxyl group (ortho, para-directing) and the 4-nitro-1H-imidazol-2-yl group (meta-directing relative to its point of attachment, but its influence on the phenol ring is more complex). The positions most likely to be substituted are those activated by the hydroxyl group and least sterically hindered by the imidazole substituent.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

ReagentExpected Major Product(s)
Dilute HNO₃2-Nitro-3-(4-nitro-1H-imidazol-2-yl)phenol and 4-Nitro-3-(4-nitro-1H-imidazol-2-yl)phenol
Br₂ in CCl₄2-Bromo-3-(4-nitro-1H-imidazol-2-yl)phenol and 4-Bromo-3-(4-nitro-1H-imidazol-2-yl)phenol
SO₃, H₂SO₄2-Hydroxy-4-(4-nitro-1H-imidazol-2-yl)benzenesulfonic acid

Nucleophilic Substitution Reactions on the Imidazole Ring or Nitro Group

The 4-nitro-1H-imidazol-2-yl moiety is susceptible to nucleophilic substitution reactions. The electron-withdrawing nitro group activates the imidazole ring towards nucleophilic attack. While the nitro group itself can be displaced under certain conditions, substitution at other positions on the imidazole ring is also possible.

Studies on similar nitroimidazole systems have shown that the position of the nitro group influences the reactivity and regioselectivity of these reactions. For instance, in the alkylation of 4-nitroimidazole (B12731), the reaction is sensitive to the position of the nitro group and the reaction conditions, with alkylation favoring the N-1 position. derpharmachemica.com A similar nitro-group migration has been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents. clockss.org

The presence of a good leaving group on the imidazole ring would facilitate nucleophilic substitution. For example, a halo-substituted nitroimidazole can react with various nucleophiles. clockss.org

Oxidation-Reduction Chemistry of the Nitro and Phenol Moieties

The nitro and phenol groups in this compound are redox-active and their chemical transformations are of significant interest.

Reduction of the Nitro Group: The nitro group can be reduced to a variety of functional groups, with the final product depending on the reducing agent and reaction conditions. wikipedia.org Common reduction products include the corresponding amino, hydroxylamino, and azo compounds. wikipedia.org

To an Amine: Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon is a common method for reducing nitroarenes to anilines. wikipedia.org Other reagents like iron in acidic media or tin(II) chloride can also be used. wikipedia.org

To a Hydroxylamine (B1172632): Reduction to the hydroxylamine can be achieved using reagents like zinc dust and ammonium (B1175870) chloride. wikipedia.org

To an Azo Compound: Treatment of aromatic nitro compounds with metal hydrides can lead to the formation of azo compounds. wikipedia.org

The reduction of the nitro group is a key activation step for the biological activity of many nitroimidazole-based drugs, where the generated reactive intermediates can interact with cellular components. nih.gov

Oxidation of the Phenol Moiety: Phenols can be oxidized to form quinones. libretexts.org Despite the absence of a hydrogen atom on the hydroxyl-bearing carbon, phenols are susceptible to oxidation. libretexts.org The oxidation of phenol with chromic acid, for example, yields para-benzoquinone. libretexts.org The specific oxidation products of this compound would depend on the oxidant used and the influence of the imidazole substituent.

The redox behavior of nitroaromatic drugs can be influenced by the presence of thiols, such as cysteamine (B1669678) and glutathione, which can affect the stability of the nitro radical anion. nih.gov

Table 2: Potential Oxidation and Reduction Products

MoietyReagent/ConditionPotential Product
Nitro GroupH₂, Pd/C3-(4-Amino-1H-imidazol-2-yl)phenol
Nitro GroupZn, NH₄Cl3-(4-Hydroxylamino-1H-imidazol-2-yl)phenol
Phenol MoietyChromic Acid2-(4-Nitro-1H-imidazol-2-yl)benzoquinone

Functional Group Interconversions and Modifications for Structure-Activity Relationship (SAR) Probing

The modification of the hydroxyl and nitro groups, as well as the imidazole and phenol rings, is crucial for exploring the structure-activity relationships (SAR) of this compound. Functional group interconversions allow for the systematic alteration of the molecule's properties, such as its electronic character, lipophilicity, and hydrogen bonding capacity, which can in turn affect its biological activity. ub.eduscribd.com

Modifications of the Hydroxyl Group:

Etherification: Conversion of the hydroxyl group to an ether can modulate the compound's solubility and ability to act as a hydrogen bond donor.

Esterification: Formation of an ester can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound.

Modifications of the Nitro Group:

As discussed in the previous section, reduction of the nitro group to an amine or hydroxylamine introduces a basic or nucleophilic center, drastically altering the molecule's electronic and pharmacological profile. nih.gov

Modifications of the Imidazole Ring:

N-Alkylation: Introduction of alkyl chains at the N-1 position of the imidazole ring can impact the molecule's steric profile and lipophilicity. derpharmachemica.com

Substitution at other positions: Introduction of other functional groups on the imidazole ring can be achieved through various synthetic strategies, further expanding the chemical space for SAR studies.

These modifications are essential for optimizing the desired biological activity and understanding the key molecular features responsible for the compound's effects. nih.gov

Strategies for Directed C-H Activation and Regioselective Functionalization of Phenols

Direct C-H functionalization of phenols has emerged as a powerful and atom-economical strategy for synthesizing complex phenolic molecules. nih.govnih.gov These methods offer an efficient way to increase molecular complexity by directly converting C-H bonds into new C-C or C-heteroatom bonds. acs.orgacs.org

The free phenolic hydroxyl group can act as a directing group, guiding the functionalization to the ortho-C-H bonds. nih.gov Transition-metal-catalyzed reactions, often employing palladium, rhodium, or copper catalysts, play a crucial role in these transformations. acs.orgresearchgate.net

For this compound, directed C-H activation would likely occur at the C-2 or C-4 positions of the phenol ring, which are ortho to the directing hydroxyl group. The regioselectivity would be influenced by the steric and electronic properties of the imidazole substituent. Challenges in the C-H functionalization of unprotected phenols include achieving high chemo- and regioselectivity. nih.gov

Table 3: Potential C-H Functionalization Reactions

Reaction TypeCatalyst/ReagentPotential Product
Ortho-ArylationPd(OAc)₂, Ligand, Aryl Halide2-Aryl-3-(4-nitro-1H-imidazol-2-yl)phenol
Ortho-AlkenylationRh(III) catalyst, Alkene2-Alkenyl-3-(4-nitro-1H-imidazol-2-yl)phenol
Ortho-AminationCu catalyst, Amine2-Amino-3-(4-nitro-1H-imidazol-2-yl)phenol

Formation of Metal Complexes for Advanced Coordination Chemistry Studies

The imidazole and phenol moieties of this compound make it an excellent candidate as a ligand for the formation of metal complexes. The nitrogen atoms of the imidazole ring and the oxygen atom of the phenol group can act as donor atoms, coordinating to a central metal ion. nih.govnih.gov

The resulting metal-organic frameworks (MOFs) or discrete coordination complexes can exhibit interesting properties and applications, such as:

Catalysis: The metal center can act as a catalytic site for various organic transformations.

Sensing: The fluorescence or electrochemical properties of the complex may change upon binding to specific analytes, enabling their use as sensors. nih.gov For example, some imidazole-containing metal complexes have shown promise in sensing nitroaromatics. nih.gov

Biological Activity: Metal complexes of biologically active ligands can exhibit enhanced or different pharmacological properties compared to the free ligand. niscpr.res.inresearchgate.netresearchgate.net

The coordination geometry and the resulting properties of the metal complex will depend on the nature of the metal ion, the solvent system, and the presence of other co-ligands. nih.gov The nitro group can also influence the electronic properties of the ligand and its coordination behavior.

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Theoretical and Computational Chemistry Investigations of 3 4 Nitro 1h Imidazol 2 Yl Phenol

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Stability

Quantum chemical calculations are fundamental for understanding a molecule's electronic structure and stability. For related nitro-containing heterocyclic compounds, Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to optimize molecular geometry and calculate electronic properties. nih.govnih.gov Such calculations would be essential to determine the stability of 3-(4-Nitro-1H-imidazol-2-yl)phenol.

Molecular Orbital Analysis and Electronic Properties

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for describing a molecule's reactivity. The energy gap between these frontier orbitals helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net For this compound, these calculations would elucidate the electron-donating and accepting regions, governed by the interplay of the phenol (B47542), imidazole (B134444), and nitro functional groups.

Tautomeric Equilibria and Protonation States

The structure of this compound, featuring both an imidazole ring and a hydroxyl group, suggests the possibility of tautomerism. The imidazole ring can exist in different tautomeric forms depending on the position of the proton on its nitrogen atoms. Similarly, the phenol group can be deprotonated. Computational studies are critical for determining the relative energies and stability of these different forms in various environments, a phenomenon explored in similar heterocyclic systems. researchgate.netchemicalbook.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the conformational flexibility of a molecule and its interactions with its environment over time. For this compound, MD simulations could predict its dynamic behavior, including the rotation of the phenyl and nitroimidazole rings relative to each other and its interaction with solvent molecules.

In Silico Prediction of Reactivity and Reaction Mechanisms

Computational tools can predict a molecule's reactivity and potential reaction pathways. For a compound like this compound, in silico methods could be used to predict its metabolic fate, potential toxicological profile, and mechanisms of action or degradation, as has been performed for other novel chemical entities.

Ligand-Target Docking Studies and Binding Energy Calculations for Mechanistic Insights

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. nih.govresearchgate.net If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to identify its likely biological targets and to calculate its binding affinity, providing insights into its potential mechanism of action.

Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) Computations for Research Design

In the realm of modern drug discovery and medicinal chemistry, in silico methods are indispensable for the early-stage evaluation of potential drug candidates. The prediction of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), is crucial to avoid costly late-stage failures. Among the most valuable and widely utilized computational parameters are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP), which provide insights into a molecule's bioavailability and membrane permeability. For the compound this compound, these parameters have been computationally determined to guide its potential development as a therapeutic agent.

The Topological Polar Surface Area is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms, in a molecule. This descriptor is a strong indicator of a drug's ability to permeate cell membranes and is correlated with oral bioavailability. A higher TPSA value generally suggests poorer membrane permeability. For this compound, the computed TPSA is 101.6 Ų. nih.gov This value is significant as it helps in predicting the transport properties of the molecule within biological systems.

Lipophilicity, often expressed as LogP, is a measure of a compound's solubility in a non-polar solvent (like octanol) versus a polar solvent (like water). This parameter is critical for understanding how a drug will interact with the lipid bilayers of cell membranes and other biological macromolecules. The calculated LogP value, specifically the XLogP3 value, for this compound is 1.8. nih.gov This value suggests a degree of lipophilicity that is often considered favorable for drug candidates, indicating a balance between aqueous solubility and lipid membrane affinity, which is essential for effective drug absorption and distribution.

The computational data for TPSA and LogP for this compound are summarized in the table below. These values are instrumental for researchers in designing further studies, such as modifying the chemical structure to optimize its pharmacokinetic profile.

Computational Parameter Value Reference
Topological Polar Surface Area (TPSA)101.6 Ų nih.gov
Lipophilicity (XLogP3)1.8 nih.gov

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar

Modulation of Specific Cellular Pathways (e.g., JAK/STAT, NF-κB pathways)

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, making it central to immune responses and cell proliferation. kegg.jpnih.gov Dysregulation of the JAK/STAT pathway is associated with various cancers and autoimmune diseases. nih.govnih.gov While direct studies on 3-(4-Nitro-1H-imidazol-2-yl)phenol's effect on this pathway are limited, the immunosuppressive effects of related nitroimidazoles suggest a potential for interaction. wikilectures.eu For instance, metronidazole, a well-known 5-nitroimidazole, has been noted for its possible use in treating Crohn's disease due to its immunosuppressive effects. wikilectures.eu The activation of the JAK/STAT pathway can be influenced by cellular redox status, which can be altered by the redox-cycling of nitroimidazoles.

The Nuclear Factor-kappa B (NF-κB) pathway is another key regulator of inflammation, immune responses, and cell survival. Similar to the JAK/STAT pathway, its activity can be modulated by the cellular redox environment. The generation of reactive nitrogen and oxygen species during the metabolic activation of the nitro group in nitroimidazoles could potentially influence NF-κB signaling. However, specific mechanistic studies detailing the direct modulation of the JAK/STAT or NF-κB pathways by this compound are not extensively documented in the available literature.

Enzyme Inhibition Studies (e.g., Xanthine Oxidase, Epidermal Growth Factor Receptor)

Nitroimidazole derivatives, particularly those with phenolic structures, have been investigated for their potential to inhibit various enzymes.

Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, differentiation, and survival. nih.govoup.com Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. oup.com The inhibition of EGFR typically involves molecules that interfere with the intracellular ATP-binding site of the receptor's tyrosine kinase domain, thus preventing autophosphorylation and downstream signaling. oup.com The phenolic hydroxyl group is important for substrate recognition by EGFR, suggesting that phenolic compounds could act as inhibitors. nih.gov While direct evidence for this compound is lacking, the broader class of imidazole-containing compounds has been explored for EGFR inhibition.

Table 1: Illustrative Inhibitory Activities of Phenolic and Imidazole (B134444) Compounds on Target Enzymes

Compound ClassTarget EnzymeActivity MetricValue Range
Flavonoids (Phenolic)Xanthine OxidaseIC50Nanomolar to low micromolar
Phenolic CompoundsXanthine OxidaseIC50Varies (strong to weak)
Imidazole DerivativesAntifungal TargetsMIC3–125 µg/mL

This table provides a general representation of the inhibitory potential of related compound classes, as specific data for this compound is not available.

The kinetic characterization of enzyme inhibition by phenolic compounds against xanthine oxidase often reveals a mixed-type inhibition mechanism. mdpi.comresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The determination of inhibition constants (Ki) and IC50 values is crucial for quantifying the potency of such inhibitors. For many flavonoids, which are a class of phenolic compounds, the inhibition of xanthine oxidase occurs at nanomolar or low micromolar concentrations. mdpi.com

For EGFR, substrate recognition heavily relies on the tyrosyl residue of the peptide substrate, with the phenolic hydroxyl group playing a more significant role than the aromatic ring. nih.gov EGFR inhibitors often bind to the ATP-binding pocket of the tyrosine kinase domain. oup.commdpi.com In the case of xanthine oxidase, inhibitors commonly interact with amino acid residues at the molybdenum active site. nih.gov Computational docking studies on various phenolic compounds have supported this binding mode. nih.gov

Mechanistic Basis of Antimicrobial and Antifungal Effects in Vitro

The antimicrobial and antifungal activities of this compound are primarily attributed to the nitro group. unimib.it The mechanism of action is a multi-step process:

Cellular Uptake : The nitroimidazole compound passively diffuses into the microbial cell. unimib.itlecturio.com

Reductive Activation : Inside the microorganism, particularly under anaerobic or low-oxygen conditions, the nitro group undergoes reduction. This process is catalyzed by microbial nitroreductases, which transfer electrons to the nitro group. lecturio.com

Formation of Reactive Intermediates : The reduction of the nitro group generates highly reactive, short-lived cytotoxic intermediates, including nitroso radicals and hydroxylamines. wikilectures.euopenmedscience.com

Cellular Damage : These reactive species can covalently bind to and damage critical cellular macromolecules, most notably DNA. oup.com This leads to DNA strand breaks, destabilization of the helical structure, and ultimately, cell death. wikilectures.eu The interaction with other molecules like proteins can further disrupt cellular metabolism.

This mechanism confers selective toxicity to anaerobic or microaerophilic organisms, as the reductive activation is less efficient in the oxygen-rich environment of mammalian cells. wikilectures.eu Some nitroimidazole derivatives have shown efficacy against a range of bacteria and fungi, with minimum inhibitory concentrations (MICs) varying based on the specific substitutions on the core structure. ump.edu.plresearchgate.net

Investigation of Anti-parasitic Activity Mechanisms (e.g., Antimalarial, Antileishmanial)

The anti-parasitic actions of nitroimidazoles also hinge on the reductive activation of the nitro group.

Antimalarial Activity : The malaria parasite, Plasmodium falciparum, resides within red blood cells, where it digests hemoglobin. A key detoxification process for the parasite is the polymerization of toxic heme into hemozoin. youtube.com Some antimalarial drugs are thought to interfere with this process. For nitroaromatic compounds, another proposed mechanism involves the inhibition of key parasitic enzymes, such as glutathione reductase, which is vital for the parasite's antioxidant defense. researchgate.net The nitro group is often associated with increased antimalarial activity. researchgate.net

Antileishmanial Activity : The mechanism of action against Leishmania parasites is also dependent on the bioreduction of the nitro group. nih.gov This activation is carried out by parasitic nitroreductases (NTRs). unimib.itnih.gov The resulting cytotoxic metabolites are responsible for the leishmanicidal effect. nih.gov Studies have shown that the level of NTR expression in the parasite directly correlates with its susceptibility to nitro drugs. nih.gov Several nitroimidazole compounds have demonstrated potent activity against various Leishmania species, with EC50 values in the micromolar and even nanomolar range. nih.gov

Table 2: In Vitro Anti-leishmanial Activity of Representative Nitroimidazoles

Leishmania SpeciesEC50 Range (µM)
L. mexicana0.22 - 24.61
L. panamensis0.22 - 24.61
L. amazonensis0.22 - 24.61
L. major0.22 - 24.61
L. tropica0.22 - 24.61
L. aethiopica0.22 - 24.61

Source: Adapted from studies on various nitroimidazole compounds. nih.gov

Role of the Nitro Group in Biological Redox Processes and Hypoxia Selectivity

The nitro group is the cornerstone of the biological activity of this compound, particularly its selectivity for hypoxic (low-oxygen) environments. openmedscience.comnih.gov This property is especially relevant in the context of solid tumors, which often contain hypoxic regions that are resistant to conventional therapies. openmedscience.comresearchgate.net

The mechanism of hypoxia selectivity is based on a "futile cycle" of reduction and reoxidation:

Under Hypoxic Conditions : In the absence or low concentration of oxygen, the one-electron reduction of the nitroimidazole by nitroreductases proceeds to form a nitro radical anion. openmedscience.comoup.com This radical can then undergo further irreversible reductions to form highly reactive species, such as nitroso and hydroxylamine (B1172632) derivatives. openmedscience.comnih.gov These reactive intermediates bind to cellular macromolecules, effectively trapping the drug within the hypoxic cell and exerting a cytotoxic effect. openmedscience.comresearchgate.net This process also disrupts the cellular redox balance, contributing to cell death. acs.org

Under Normoxic (Normal Oxygen) Conditions : In the presence of sufficient oxygen, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound. oup.comnih.gov Oxygen effectively competes for the electron, preventing the further reduction steps that lead to toxic intermediates. oup.com This "futile cycling" spares normal, well-oxygenated tissues from the cytotoxic effects of the drug, thereby providing a therapeutic window. openmedscience.com

The electron-affinic nature of the nitro group is what facilitates this initial reduction. openmedscience.comnih.gov The position of the nitro group on the imidazole ring (e.g., 2-nitro vs. 4-nitro) can influence the reduction potential and, consequently, the hypoxia selectivity of the compound. openmedscience.com This selective activation in hypoxic environments is not only exploited for direct cytotoxicity but also for developing hypoxia-selective radiosensitizers and diagnostic imaging agents. openmedscience.comnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

A detailed analysis of the structure-activity relationships (SAR) for compounds based on the this compound scaffold is crucial for understanding the molecular features that govern their biological effects and for guiding the design of more potent and selective analogs. The biological activity of these molecules is intrinsically linked to the specific arrangement and properties of the nitroimidazole and phenol (B47542) rings, as well as the nature of any substituents attached to them.

Impact of Substituents on Imidazole and Phenol Rings on Biological Response

The biological response of 2-aryl-4-nitroimidazole derivatives is highly sensitive to the nature and position of substituents on both the heterocyclic imidazole core and the appended phenolic ring. The nitro group, in particular, is a critical pharmacophoric element for many biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov

The Imidazole Ring: The imidazole ring itself is a key component in many pharmacologically active compounds, valued for its ability to engage in various molecular interactions such as hydrogen bonding and hydrophobic interactions. nih.gov The nitro group, typically at position 4 or 5 of the imidazole ring, is often fundamental to the mechanism of action. For many nitroimidazole-based drugs, the nitro group undergoes intracellular reduction to form reactive nitro anion radicals, which are crucial for their therapeutic effect. mdpi.comnih.gov Consequently, replacing the nitro group with other electron-withdrawing groups like cyano or chloro has been shown to result in a significant decrease in activity in related compounds. mdpi.com

Substitutions on the N1 nitrogen of the imidazole ring are a common strategy to modify the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, without drastically altering the core pharmacophore. These modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The Phenol Ring: The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor, which can be critical for target binding. Its position on the phenyl ring dictates the orientation of this interaction. For this compound, the hydroxyl group is in the meta position.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), cyano (CN), or halogens (F, Cl, Br) decrease the electron density of the phenyl ring. This can affect the pKa of the phenolic hydroxyl group and alter the electronic character of the molecule, potentially influencing target interactions. In some related heterocyclic structures, the presence of additional nitro groups has been shown to enhance electrophilic properties, which can correlate with certain biological activities. unar.ac.id

Electron-Donating Groups (EDGs): Substituents like methoxy (OCH₃), methyl (CH₃), or amino (NH₂) groups increase the electron density of the phenyl ring. These groups can also participate in hydrogen bonding or hydrophobic interactions, potentially improving binding affinity.

The following table summarizes the general impact of hypothetical substitutions on the biological activity of a 2-aryl-4-nitroimidazole scaffold, based on established medicinal chemistry principles.

RingPosition of SubstitutionType of SubstituentGeneral Impact on Biological Activity
Imidazole 4Replacement of NO₂Significant decrease in activity is often observed. mdpi.com
Imidazole 1 (N-1)Alkyl chains, functionalized side chainsModulates lipophilicity and pharmacokinetic properties. nih.gov
Phenol Ortho, Para to OHElectron-Withdrawing Group (e.g., Cl, F)Can alter electronic distribution and pKa, potentially modifying target binding affinity.
Phenol Ortho, Para to OHElectron-Donating Group (e.g., OCH₃)May enhance activity through additional binding interactions or by modifying electronic properties.

Pharmacophore Modeling and Ligand-Based Design for Target Interaction

Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com For the this compound scaffold, a ligand-based pharmacophore model can be constructed by identifying the key chemical features shared by active molecules in this class.

A hypothetical pharmacophore model for this compound class would likely include the following features:

Aromatic Ring (AR1): The phenol ring, which can engage in π-π stacking or hydrophobic interactions with the target.

Aromatic Ring (AR2): The 4-nitroimidazole (B12731) ring, also capable of aromatic interactions.

Hydrogen Bond Donor (HBD): The hydroxyl group on the phenol ring is a crucial hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The nitro group is a strong hydrogen bond acceptor. The nitrogen atoms within the imidazole ring can also act as acceptors.

The spatial relationship between these features is critical. Ligand-based design uses such a pharmacophore model as a 3D query to screen virtual compound libraries to identify novel molecules that possess the same essential features in the correct orientation. dovepress.comnih.gov This approach allows for the discovery of structurally diverse compounds that could have similar biological activity.

Furthermore, this model can guide the synthetic modification of the lead compound. For instance, new analogs could be designed to:

Optimize Aromatic Interactions: By introducing substituents on the phenol ring to enhance π-stacking.

Introduce Additional Interaction Points: Adding other functional groups that can form new hydrogen bonds or hydrophobic interactions with the target protein, guided by the pharmacophore model.

Constrain the Conformation: Synthesizing more rigid analogs that lock the molecule into the "active" conformation predicted to fit the pharmacophore model optimally. nih.gov

The ultimate goal of these modeling and design strategies is to develop new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

Potential Applications in Non Biological and Analytical Chemistry Research

Development as Fluorescent Probes and Labeling Reagents in Analytical Methodologies

The inherent fluorescent properties of certain imidazole (B134444) derivatives make them suitable for development as probes and labeling reagents. These can be utilized in sensitive analytical techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for environmental monitoring.

Fluorescence Labeling: Phenolic compounds can be derivatized with fluorescent labeling reagents to enhance their detection in HPLC. For instance, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride has been successfully used as a labeling reagent for the determination of phenol (B47542) and chlorophenols in human urine samples. This suggests that 3-(4-nitro-1H-imidazol-2-yl)phenol could be similarly functionalized or used to develop new labeling agents.

Environmental Monitoring: The detection of hazardous pollutants like 4-nitrophenol (B140041) in the environment is a critical concern. HPLC-FLD methods offer a sensitive and simple approach for the simultaneous determination of nitrofuran drug metabolites in food products like pork muscle. This highlights the potential of developing analytical methods based on the fluorescent properties of nitroimidazole derivatives for environmental and food safety applications.

Enhanced Detection: The development of novel fluorescent probes is an active area of research. A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe has been shown to detect Cu2+ ions with high sensitivity. This indicates the potential for designing specific probes based on the this compound scaffold for various analytical targets.

Exploration of Nonlinear Optical (NLO) Properties for Photonics Research

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics, including optical data storage and optical switching. The NLO properties of materials are related to their molecular structure, specifically the presence of donor and acceptor groups connected by a π-bridge.

Molecular Design for NLO: The design of molecules with large hyperpolarizabilities is key to developing materials with significant NLO effects. Studies on related compounds, such as Schiff bases derived from nitrophenyls, have shown that these molecules can exhibit promising NLO properties.

Influence of Substituents: The presence of nitro groups, which are strong electron-withdrawing groups, can significantly enhance the NLO response of a molecule. Research on azo dyes containing a 4-chlorothiazole (B1590448) moiety has demonstrated that functionalization with strong acceptor groups leads to high nonlinear optical properties.

Theoretical and Experimental Studies: The NLO properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol have been investigated both experimentally using the Z-scan technique and theoretically through quantum mechanical calculations. These studies provide a framework for understanding and predicting the NLO behavior of similar imidazole derivatives.

Table 1: Investigated Nonlinear Optical (NLO) Properties

FeatureDescription
High Molecular Hyperpolarizabilities Organic materials often display significant nonlinear optical effects due to their high molecular hyperpolarizabilities.
Donor-Acceptor Architecture A common design strategy for NLO molecules involves connecting electron donor and acceptor groups through a π-conjugated bridge.
Z-Scan Technique An experimental method used to measure the nonlinear absorption and refraction of a material.

Integration into Advanced Materials Science

The versatile structure of this compound and its derivatives makes them promising candidates for integration into various advanced materials.

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are among the compounds used in the development of materials for OLEDs. Their function in these devices is often based on processes like twisted intramolecular charge transfer (TICT).

Polymers: The incorporation of functional molecules like this compound into polymer chains can lead to materials with tailored optical, electronic, or biological properties.

Role as Precursors or Components for Agrochemicals

Nitrophenols and their derivatives have a history of use in the synthesis of various agrochemicals.

Insecticides and Fungicides: 4-Nitrophenol is used in the manufacturing of methyl and ethyl parathion (B1678463) insecticides and other fungicides. Similarly, 2-nitrophenol (B165410) is a precursor for various pesticides and fungicides. This suggests a potential pathway for utilizing this compound in the synthesis of new agrochemical compounds.

Application in Biochemical Assays for Studying Enzyme Activities and Cellular Processes

The reactivity of the nitroimidazole and phenol groups can be exploited in the design of probes for biochemical research.

Enzyme Inhibition: Derivatives of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole have been synthesized and evaluated as potent inhibitors of Janus kinases (JAK) and Aurora kinases, which are important targets in cancer therapy. This highlights the potential of the imidazole scaffold in developing enzyme inhibitors.

Cellular Imaging and Probes: The reactivity of nitroimidazole compounds makes them suitable as chemical probes for studying cellular processes, particularly in hypoxic conditions. 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is available for use in biochemical research.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Scalability and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. While general methods for the synthesis of 2-aryl-1H-imidazoles are established, the specific, large-scale, and sustainable production of 3-(4-Nitro-1H-imidazol-2-yl)phenol remains an area ripe for innovation.

Future research should focus on one-pot synthesis protocols that minimize waste and improve atom economy. nih.gov Green chemistry approaches, such as the use of ultrasound-assisted synthesis, could offer rapid and efficient routes to this and related imidazole (B134444) derivatives. smolecule.com Exploring the use of reusable heterogeneous catalysts, like Amberlite IR-120(H), could also pave the way for more sustainable and industrially scalable production processes. google.comijcmas.com The development of continuous flow reactor technologies for imidazole synthesis presents another promising avenue for enhancing scalability and process control. sigmaaldrich.com

Table 1: Potential Catalysts and Green Solvents for Sustainable Synthesis

Catalyst TypePotential Green SolventsRationale
Heterogeneous Acid CatalystsWater, Ethanol (B145695), Polyethylene Glycol (PEG)Ease of separation, reusability, reduced environmental impact.
Metal-Organic Frameworks (MOFs)Supercritical CO2, Ionic LiquidsHigh catalytic activity, tunable porosity, potential for selective synthesis.
Biocatalysts (e.g., enzymes)Aqueous buffer systemsHigh specificity, mild reaction conditions, biodegradable.

Advanced Computational Approaches for De Novo Design and Mechanistic Prediction

Computational chemistry offers powerful tools to predict molecular properties and guide experimental research. For This compound , advanced computational studies can provide invaluable insights into its structure-activity relationships and potential therapeutic applications.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the molecular geometry, electronic structure, and reactivity of the compound. chemscene.com These studies can help in understanding the role of the nitro group and the phenolic hydroxyl group in its biological activity. Time-dependent DFT (TD-DFT) calculations can predict its electronic absorption spectra and shed light on its photophysical properties. nih.gov Furthermore, de novo drug design algorithms can be utilized to generate novel derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles.

Table 2: Key Computational Parameters for Investigation

Computational MethodProperty to be InvestigatedPotential Significance
Density Functional Theory (DFT)Optimized geometry, Mulliken atomic charges, HOMO-LUMO energy gapUnderstanding molecular stability, reactivity, and electronic properties.
Quantum Theory of Atoms in Molecules (QTAIM)Bond critical points, electron density distributionCharacterizing intramolecular interactions and bonding nature.
Molecular Dynamics (MD) SimulationsInteraction with biological targets (e.g., enzymes, DNA)Predicting binding affinity and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with biological activityGuiding the design of more potent analogues.

Mechanistic Elucidation of Broader Biological Activities beyond Current Scope

The nitroimidazole moiety is a well-known pharmacophore, conferring a range of biological activities, including antimicrobial and anticancer properties. nih.govfederalregister.govresearchgate.net The mechanism of action often involves the reductive activation of the nitro group under hypoxic conditions, leading to the formation of cytotoxic radicals. nih.govevitachem.com

While it is plausible that This compound exhibits similar activities, dedicated studies are required to elucidate its specific biological profile. Research should investigate its efficacy against a broad panel of pathogenic bacteria, fungi, and protozoa. federalregister.gov Its potential as an anticancer agent should be explored, particularly against hypoxic tumors where nitroimidazole-based compounds can act as radiosensitizers. Furthermore, the presence of the phenol (B47542) group suggests the possibility of antioxidant or other unique biological activities that warrant investigation.

Development of Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization

The ability to detect and quantify minute amounts of a compound is crucial for pharmacokinetic studies, environmental monitoring, and quality control. For This compound , the development of sensitive and selective analytical methods is a key research objective.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the trace analysis of nitroaromatic compounds. The development of specific HPLC-MS/MS methods for This compound would enable its quantification in complex biological matrices. Other advanced techniques like gas chromatography with pyrolysis-chemiluminescent detection could also be explored for its trace-level determination. Surface-enhanced Raman scattering (SERS) offers another promising avenue for the sensitive detection of nitroaromatic compounds, potentially through the formation of colored complexes.

Table 3: Comparison of Potential Analytical Techniques

Analytical TechniquePrinciplePotential Advantages for this Compound
HPLC-UV/VisSeparation based on polarity, detection by UV/Vis absorbance.Robust, widely available, suitable for initial purity assessment.
LC-MS/MSSeparation coupled with mass-based detection and fragmentation.High sensitivity and selectivity for quantification in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds, mass-based detection.Suitable for derivatized or volatile analogues.
Capillary Electrophoresis (CE)Separation based on charge and size.High separation efficiency, low sample consumption.

Exploration of New Material Science Applications and Functional Devices

The unique molecular structure of This compound , featuring both hydrogen bond donor and acceptor sites as well as an electron-withdrawing nitro group, suggests its potential for applications in material science. The imidazole ring is known to be a versatile component in the design of functional polymers and materials.

Future research could explore the incorporation of this compound into polymer backbones to create novel materials with specific optical, electronic, or thermal properties. Its ability to coordinate with metal ions could be exploited for the development of new catalysts or sensors. evitachem.com The nitro and phenol functionalities could also be leveraged in the design of functional dyes, nonlinear optical materials, or components for electronic devices. The synthesis of functionalized imidazolium (B1220033) ionic liquids from such precursors is another area of interest for applications like CO2 capture.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(4-Nitro-1H-imidazol-2-yl)phenol with high yield?

  • Methodological Answer : Key steps include:
  • Catalyst Selection : Use Raney nickel instead of Pd/C to avoid hydrodechlorination byproducts during hydrogenation (critical for nitro-group retention) .
  • Solvent Optimization : Ethanol or water enhances intermediate stability. For cyclization, ethanol with NaOH (2 equiv, 45°C) achieves 88% yield, while lower temperatures (25°C) reduce efficiency .
  • Reaction Monitoring : Employ LC-MS to track intermediates like Schiff bases and ensure complete conversion .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.9 ppm) and confirms imidazole NH/OH groups (δ 9.7–13.5 ppm) .
  • IR Spectroscopy : Detects C=N (1658 cm⁻¹), C–O (1101 cm⁻¹), and NH/OH stretches (3437 cm⁻¹) .
  • X-ray Crystallography : Resolves planar imidazole cores and dihedral angles (e.g., 77.3° with nitroaryl groups), critical for stability analysis .

Advanced Research Questions

Q. How does the nitro substituent influence the electronic structure and reactivity of the imidazole ring?

  • Methodological Answer :
  • Computational Modeling : Use DFT to calculate charge distribution; nitro groups increase electron deficiency, enhancing electrophilic substitution at the phenol ring .
  • Experimental Validation : Compare reactivity with non-nitro analogs in coupling reactions (e.g., Suzuki-Miyaura) to quantify electronic effects .
  • Crystallographic Data : Intramolecular C–H⋯π interactions (Table 1 in ) stabilize conformations, affecting binding in coordination chemistry.

Q. What strategies resolve contradictions in reported reaction yields for imidazole derivatives?

  • Methodological Answer :
  • Variable Control : Replicate conditions from conflicting studies while adjusting catalysts, solvents, and bases (e.g., Na₂CO₃ vs. NaOH for cyclization) .
  • Byproduct Analysis : Use HPLC to identify side products (e.g., dehalogenated derivatives) and optimize catalyst loading .
  • Statistical DoE : Apply design-of-experiments to isolate critical factors (e.g., temperature, solvent polarity) impacting yield .

Q. How can hydrogen-bonding networks and crystal packing be leveraged for material science applications?

  • Methodological Answer :
  • Crystallography : Map O–H⋯N hydrogen bonds (2.7–3.0 Å) to design supramolecular assemblies .
  • Thermal Analysis : Correlate packing density (from unit cell parameters) with thermal stability via TGA/DSC .
  • Solvent Screening : Test crystallization in methanol/diethyl ether (1:1 v/v) to optimize crystal quality for device integration .

Methodological Considerations

  • Synthesis Optimization : Prioritize catalyst screening (Raney nickel > Pd/C) and base strength (NaOH > Na₂CO₃) to suppress dehalogenation and improve cyclization .
  • Structural Analysis : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, H-bonding) .
  • Data Validation : Cross-reference NMR/IR with computational simulations (e.g., Gaussian) to confirm electronic environments .

Key Citations

  • Catalyst optimization and solvent effects .
  • Spectroscopic characterization .
  • Crystallographic insights into hydrogen bonding and stability .

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